Loviride

Description

structure given in first source; inhibits virion and recombinant HIV-1 reverse transcriptase

Structure

3D Structure

Properties

IUPAC Name |

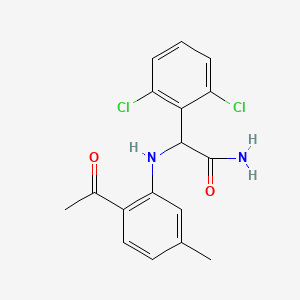

2-(2-acetyl-5-methylanilino)-2-(2,6-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2/c1-9-6-7-11(10(2)22)14(8-9)21-16(17(20)23)15-12(18)4-3-5-13(15)19/h3-8,16,21H,1-2H3,(H2,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPLEFFCVDQQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869958 | |

| Record name | Loviride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147362-57-0 | |

| Record name | Loviride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147362-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loviride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147362570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loviride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOVIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S1R1LZ09H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Loviride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loviride (R 89439) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Although it showed potent in vitro activity against wild-type HIV-1, its clinical development was halted due to limited potency and a low genetic barrier to resistance. This guide provides a detailed examination of this compound's mechanism of action, the molecular basis of its inhibitory activity, mechanisms of resistance, and relevant experimental protocols.

Core Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the viral genome.[1][2][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket located approximately 10 Å from the catalytic site of the p66 subunit of HIV-1 RT.[2][4] This binding induces a conformational change in the enzyme, which distorts the positions of the catalytic residues (the "thumb" and "finger" domains) and limits their mobility. This allosteric inhibition ultimately prevents the conversion of the viral RNA genome into double-stranded DNA, thereby halting the viral replication cycle.[2]

Quantitative Efficacy Data

The in vitro inhibitory activity of this compound against HIV-1 has been evaluated in various cell-based and enzymatic assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound against Wild-Type HIV-1

| Parameter | Virus Strain | Cell Line | Value (µM) | Reference |

| IC50 | HIV-1 | - | 0.3 | [1][3] |

| IC50 | Wild-Type | Recombinant Virus | 0.0165 - 0.065 | [2] |

| EC50 | HIV-1 (IIIB) | MT-4 | 0.01 | [1] |

Table 2: Activity of this compound against Other Retroviruses

| Virus | Strain | Cell Line | EC50 (µM) | Reference |

| HIV-2 | ROD | MT-4 | 85.5 | [1] |

| HIV-2 | EHO | MT-4 | 7.4 | [1] |

| SIV | mac251 | MT-4 | 11.4 | [1] |

| SIV | agm3 | MT-4 | 28.5 | [1] |

| SIV | mndGB1 | MT-4 | 57.0 | [1] |

Table 3: Impact of Resistance Mutations on this compound Activity

| Mutation(s) | Fold Resistance | IC50 (µM) | Reference |

| Y181C | 562 | - | [2] |

| K103N + K238T | 2,983 | 49.23 | [2] |

Molecular Interactions and Binding Site

The binding of this compound to the NNRTI binding pocket of HIV-1 RT is characterized by a network of hydrophobic and hydrogen-bonding interactions. A pivotal study determined the crystal structure of the K103N mutant of HIV-1 RT in complex with this compound, providing detailed insights into its binding mode.[4] The following diagram illustrates these interactions.

Mechanisms of Resistance

A significant limitation of this compound and other NNRTIs is the rapid development of drug resistance.[5] Resistance is primarily conferred by single amino acid substitutions within or near the NNRTI binding pocket. These mutations can reduce the binding affinity of the inhibitor through steric hindrance or by altering the electrostatic environment of the pocket.

The most common mutation associated with this compound resistance is K103N.[2][5] This mutation introduces an asparagine residue that can form a hydrogen bond network with other residues, such as Tyr188, stabilizing a "closed" conformation of the binding pocket that hinders inhibitor entry.[4] Other notable resistance mutations include Y181C, which directly impacts the binding of many NNRTIs, and combinations of mutations that can lead to high-level resistance.[2]

Experimental Protocols

The following section details a representative protocol for determining the in vitro efficacy of this compound against HIV-1 RT.

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the enzymatic activity of recombinant HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then further dilute in the reaction buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

-

Enzyme and Inhibitor Incubation: Add the diluted this compound or DMSO (for control) to the reaction mixture, followed by the addition of recombinant HIV-1 RT to initiate the reaction.

-

Incubation: Incubate the reaction tubes at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Scintillation Counting: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound exemplifies the potent and specific inhibitory activity that can be achieved with NNRTIs against HIV-1 RT. Its mechanism of allosteric inhibition provides a clear rationale for its antiviral effect. However, the clinical utility of this compound was ultimately hampered by its modest in vivo potency and the rapid emergence of drug-resistant viral strains. The study of this compound and its interactions with HIV-1 RT has nonetheless contributed significantly to our understanding of NNRTI resistance and has informed the development of subsequent generations of more robust NNRTIs. For drug development professionals, the story of this compound serves as a valuable case study in the challenges of overcoming antiviral drug resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Patterns of Resistance and Cross-Resistance to Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibitors in Patients Treated with the Nonnucleoside Reverse Transcriptase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

Loviride: A Technical History of a Non-Nucleoside Reverse Transcriptase Inhibitor

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Loviride (R 89439) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed by Janssen Pharmaceutica in the 1990s as a potential therapeutic agent for HIV-1 infection. As a member of the α-anilinophenylacetamide (α-APA) class of compounds, this compound demonstrated potent in vitro activity against wild-type HIV-1 and some NNRTI-resistant strains. However, its development was ultimately discontinued following Phase III clinical trials due to insufficient potency. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, detailing its mechanism of action, synthesis, preclinical and clinical data, and the emergence of drug resistance.

Discovery and Rationale

The discovery of this compound was part of a broader effort in the late 1980s and early 1990s to identify non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the growing DNA chain, NNRTIs bind to a hydrophobic pocket in the RT enzyme, inducing a conformational change that allosterically inhibits its function. This distinct mechanism of action offered the potential for combination therapy with NRTIs and a different resistance profile. Janssen's research program focused on the α-APA chemical series, which led to the identification of this compound as a promising lead candidate.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] It binds to a specific, allosteric pocket on the p66 subunit of the enzyme, located approximately 10 Å from the catalytic site. This binding event induces a conformational change in the enzyme, which restricts the flexibility of the "thumb" and "finger" subdomains, thereby inhibiting the polymerase activity of RT. A critical aspect of this compound's interaction with the NNRTI binding pocket is the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues.

dot

Caption: Mechanism of this compound action on the HIV replication cycle.

Chemical Synthesis

dot

Caption: Plausible synthetic pathway for this compound.

Preclinical Development

In Vitro Antiviral Activity

This compound demonstrated potent activity against laboratory strains of HIV-1 in various cell lines. The 50% inhibitory concentration (IC50) for reverse transcriptase from HIV-1 was 0.3 µM.[2] In cell-based assays, the 50% effective concentration (EC50) against HIV-1 (IIIB) replication in MT-4 cells was 0.01 µM.[2] this compound also showed activity against HIV-2 and Simian Immunodeficiency Virus (SIV), although with lower potency.[2]

Table 1: In Vitro Activity of this compound Against HIV and SIV Strains

| Virus Strain | Cell Line | Assay Endpoint | EC50 (µM) |

| HIV-1 (IIIB) | MT-4 | Cytopathic Effect | 0.01 |

| HIV-2 (ROD) | MT-4 | Cytopathic Effect | 85.5 |

| HIV-2 (EHO) | MT-4 | Cytopathic Effect | 7.4 |

| SIV (mac251) | MT-4 | Cytopathic Effect | 11.4 |

| SIV (agm3) | MT-4 | Cytopathic Effect | 28.5 |

| SIV (mndGB1) | MT-4 | Cytopathic Effect | 57.0 |

Resistance Profile

A significant challenge with NNRTIs is the rapid emergence of drug resistance. For this compound, the most prominent mutation observed both in vitro and in clinical trials was the K103N substitution in the reverse transcriptase enzyme.[3] This single amino acid change confers high-level resistance to this compound and cross-resistance to other first-generation NNRTIs like nevirapine and efavirenz.

Preclinical Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic and toxicology data for this compound are not extensively published. However, as with all drug candidates, it would have undergone a standard battery of in vitro and in vivo studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile in animal models before proceeding to human trials.

Clinical Development

This compound progressed to Phase III clinical trials, with the two most notable studies being the CAESAR and AVANTI trials.

The CAESAR Trial

The CAESAR (Canada, Australia, Europe, South Africa) trial was a randomized, double-blind, placebo-controlled study designed to evaluate the clinical benefit of adding lamivudine, with or without this compound, to a background regimen of zidovudine-containing therapy in HIV-1 infected patients with CD4 counts between 25 and 250 cells/mm³.

Experimental Protocol: CAESAR Trial

-

Objective: To assess the efficacy and safety of adding lamivudine or lamivudine plus this compound to existing zidovudine-based antiretroviral therapy.

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Patient Population: 1840 HIV-1 infected patients with CD4 counts of 25-250 cells/µL who were on zidovudine monotherapy or a combination of zidovudine with didanosine or zalcitabine.

-

Treatment Arms:

-

Placebo + background therapy.

-

Lamivudine (150 mg twice daily) + background therapy.

-

Lamivudine (150 mg twice daily) + this compound (100 mg three times daily) + background therapy.

-

-

Primary Endpoint: Progression to a new AIDS-defining illness or death.

The trial was terminated prematurely after an interim analysis showed a significant reduction in disease progression and death in the arms containing lamivudine. While the addition of this compound to the lamivudine and zidovudine combination did not show a significant additional benefit over the two-drug regimen in terms of the primary endpoint, the study was not powered to detect such a difference.

Table 2: Key Results of the CAESAR Trial

| Treatment Arm | Number of Patients | Progression to AIDS or Death (%) |

| Placebo | 471 | 20 |

| Lamivudine | 907 | 9 |

| Lamivudine + this compound | 462 | 9 |

The AVANTI Trial

The AVANTI 1 trial was a randomized, double-blind study that compared the efficacy and safety of zidovudine plus lamivudine versus zidovudine plus lamivudine plus this compound in antiretroviral-naive HIV-infected patients.

Experimental Protocol: AVANTI 1 Trial

-

Objective: To evaluate the efficacy and safety of adding this compound to a dual nucleoside regimen in treatment-naive patients.

-

Study Design: Randomized, double-blind.

-

Patient Population: Antiretroviral-naive HIV-infected patients.

-

Treatment Arms:

-

Zidovudine + Lamivudine.

-

Zidovudine + Lamivudine + this compound.

-

-

Primary Endpoint: Not explicitly detailed in available public records, but likely related to virological suppression (HIV-1 RNA levels).

Discontinuation of Development

The development of this compound was officially discontinued in the late 1990s. The primary reason for this decision was its poor potency compared to other available antiretroviral agents.[4] The modest clinical benefit observed in the Phase III trials did not outweigh the risk of selecting for NNRTI cross-resistant virus, particularly the K103N mutation, which could compromise future treatment options for patients.

dot

Caption: this compound development and discontinuation timeline.

Conclusion

The story of this compound's discovery and development provides valuable insights into the challenges of antiretroviral drug development. While it showed initial promise as a potent NNRTI, its clinical efficacy was ultimately deemed insufficient, particularly in the context of a rapidly evolving landscape of HIV therapeutics. The experience with this compound underscored the importance of high potency and a robust resistance profile for new antiretroviral agents. Although it never reached the market, the research into this compound and other early NNRTIs contributed significantly to our understanding of HIV reverse transcriptase and the principles of combination antiretroviral therapy.

References

- 1. The ADVANCE study: a groundbreaking trial to evaluate a candidate universal antiretroviral regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. randomised-trial-of-addition-of-lamivudine-or-lamivudine-plus-loviride-to-zidovudine-containing-regimens-for-patients-with-hiv-1-infection-the-caesar-trial - Ask this paper | Bohrium [bohrium.com]

- 3. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]

- 4. Potency of Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) Used in Combination with Other Human Immunodeficiency Virus NNRTIs, NRTIs, or Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Loviride's Target Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target protein for the non-nucleoside reverse transcriptase inhibitor (NNRTI), Loviride. It includes a detailed examination of its mechanism of action, quantitative pharmacological data, and the experimental protocols used to characterize its activity.

Introduction

This compound is an antiviral drug that was developed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a member of the NNRTI class of antiretroviral drugs, its primary therapeutic effect is achieved through the specific inhibition of a critical viral enzyme, thereby disrupting the HIV-1 replication cycle.

Primary Target Protein: HIV-1 Reverse Transcriptase

The designated target protein for this compound is the HIV-1 Reverse Transcriptase (RT) . This enzyme is essential for the replication of HIV-1, as it is responsible for the conversion of the single-stranded viral RNA genome into double-stranded proviral DNA. This proviral DNA is then integrated into the host cell's genome, allowing for the production of new viral particles.

This compound is a non-competitive inhibitor of HIV-1 RT. It binds to an allosteric site on the enzyme, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, which distorts the active site and ultimately inhibits its DNA polymerase activity.

Quantitative Pharmacological Data

The inhibitory activity of this compound against HIV-1 RT and its antiviral efficacy in cell culture have been quantified using various parameters, primarily the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).

| Parameter | Virus/Enzyme | Value | Fold Resistance |

| IC50 | Recombinant HIV-1 RT (Wild-Type) | 0.3 µM | - |

| EC50 | HIV-1 (IIIB) in MT-4 cells | 0.01 µM | - |

| EC50 | HIV-1 with K103N mutation | 9.28 µM | ~928 |

| EC50 | HIV-1 with Y181C mutation | 9.28 µM | 560[1] |

| EC50 | HIV-2 (ROD) in MT-4 cells | 85.5 µM | - |

| EC50 | HIV-2 (EHO) in MT-4 cells | 7.4 µM | - |

| EC50 | SIV (mac251) in MT-4 cells | 11.4 µM | - |

| EC50 | SIV (agm3) in MT-4 cells | 28.5 µM | - |

| EC50 | SIV (mndGB1) in MT-4 cells | 57.0 µM | - |

Note: Fold resistance is calculated relative to the wild-type strain. Data is compiled from multiple sources and may vary depending on the specific experimental conditions.

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase

This compound, like other NNRTIs, binds to a hydrophobic pocket on the p66 subunit of the HIV-1 RT heterodimer. This binding pocket is located approximately 10 Å from the catalytic site. The binding of this compound to this allosteric site induces significant conformational changes in the enzyme, particularly in the "thumb" and "fingers" subdomains. These structural alterations disrupt the precise positioning of the DNA primer-template complex and the incoming deoxynucleotide triphosphates (dNTPs) at the catalytic site, thereby halting DNA synthesis. The K103N and Y181C mutations, commonly associated with NNRTI resistance, are located within or near this binding pocket and sterically hinder or alter the chemical interactions necessary for this compound binding, leading to reduced inhibitory activity[1][2].

Experimental Protocols

Biochemical Assay: HIV-1 Reverse Transcriptase Inhibition

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microcentrifuge tube, combine the assay buffer, poly(rA)-oligo(dT), and unlabeled dNTPs.

-

Add the diluted this compound or DMSO (vehicle control) to the respective tubes.

-

Initiate the reaction by adding HIV-1 RT and the labeled dNTP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding cold TCA.

-

Precipitate the newly synthesized DNA on ice.

-

Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.

-

Wash the filters with cold TCA and ethanol to remove unincorporated labeled dNTPs.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of RT activity for each this compound concentration and determine the IC50 value.

Cell-Based Assay: Anti-HIV-1 Activity in MT-4 Cells

This protocol describes a method to determine the antiviral activity of this compound in a human T-cell line (MT-4) susceptible to HIV-1 infection, using the MTT assay to measure cell viability.

Materials:

-

MT-4 cells

-

HIV-1 viral stock (e.g., IIIB strain)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed MT-4 cells into a 96-well plate at a predetermined density.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the diluted this compound to the wells containing the MT-4 cells. Include wells with cells and medium only (cell control) and cells with DMSO (vehicle control).

-

Infect the cells with a standardized amount of HIV-1 stock. Leave some wells uninfected (mock-infected control).

-

Incubate the plate at 37°C in a CO₂ incubator for a period that allows for viral cytopathic effect to become apparent (e.g., 4-5 days).

-

After the incubation period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation in viable cells.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell protection for each this compound concentration relative to the infected and uninfected controls.

-

Determine the EC50 value, which is the concentration of this compound that protects 50% of the cells from the viral cytopathic effect.

Conclusion

This compound's primary molecular target is the HIV-1 reverse transcriptase enzyme. By binding to a specific allosteric site, it induces conformational changes that inhibit the enzyme's function, thereby preventing viral replication. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working on NNRTIs and other antiretroviral agents. The emergence of drug-resistant strains, such as those with K103N and Y181C mutations, underscores the importance of continued research into the structural and mechanistic details of drug-target interactions to develop more robust and effective therapies.

References

Loviride's Antiviral Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loviride is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been evaluated for its antiviral activity, primarily against the Human Immunodeficiency Virus (HIV). As an NNRTI, its mechanism of action involves the allosteric inhibition of the viral reverse transcriptase (RT) enzyme, a critical component for the replication of retroviruses. This technical guide provides an in-depth overview of this compound's antiviral spectrum, focusing on its activity against various viral strains, the development of resistance, and the experimental methodologies used for its characterization.

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified using various in vitro assays, primarily determining its 50% inhibitory concentration (IC50) against the HIV-1 reverse transcriptase enzyme and its 50% effective concentration (EC50) in cell-based assays.

Table 1: In Vitro Activity of this compound against HIV-1 Reverse Transcriptase

| Parameter | Value (µM) |

| IC50 (HIV-1 RT) | 0.3[1] |

Table 2: Antiviral Activity of this compound against Different HIV and SIV Strains in Cell Culture

| Virus Strain | Cell Line | Parameter | Value (µM) |

| HIV-1 (IIIB) | MT-4 | EC50 | 0.01[1] |

| HIV-2 (ROD) | MT-4 | EC50 | 85.5[1] |

| HIV-2 (EHO) | MT-4 | EC50 | 7.4[1] |

| SIV (mac251) | MT-4 | EC50 | 11.4[1] |

| SIV (agm3) | MT-4 | EC50 | 28.5[1] |

| SIV (mndGB1) | MT-4 | EC50 | 57.0[1] |

Resistance Profile

A significant challenge with NNRTIs, including this compound, is the emergence of drug-resistant viral strains. Resistance is primarily associated with specific mutations within the NNRTI binding pocket of the reverse transcriptase enzyme.

Table 3: this compound Activity against NNRTI-Resistant HIV-1 Strains

| Mutation(s) | Fold Resistance (log10) | IC50 (µM) |

| Wild-type | - | 0.0165 - 0.065[2] |

| K103N | 1.12 - 2.0 | 0.475 - 1.7026[2] |

| Y181C | ~2.75 | 9.28[2] |

| K103N + K238T | 3.47 | 49.23[2] |

The most common mutation conferring resistance to this compound is K103N.[2] The Y181C mutation also results in high-level resistance to this compound.[2] Notably, this compound monotherapy in clinical trials led to a high probability of developing these mutations, which also confer cross-resistance to other NNRTIs like efavirenz and nevirapine.[3]

Experimental Protocols

The characterization of this compound's antiviral activity relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.

Recombinant Virus Assay (Antivirogram®)

This assay is a phenotypic drug susceptibility test that measures the ability of a drug to inhibit the replication of recombinant viruses carrying the reverse transcriptase gene from patient-derived HIV-1.

Methodology:

-

RNA Extraction and PCR Amplification: Viral RNA is extracted from patient plasma samples. The region of the pol gene encoding the reverse transcriptase is then amplified using reverse transcription PCR (RT-PCR) followed by a nested PCR.

-

Homologous Recombination: The amplified patient-derived RT sequences are co-transfected into CD4+ T-cells with a proviral HIV-1 DNA clone that has its own RT gene deleted (e.g., pGEMT3ΔGPRT). Inside the cells, homologous recombination occurs, generating a pool of infectious recombinant viruses that reflect the patient's viral population.[4]

-

Drug Susceptibility Testing:

-

Recombinant virus stocks are harvested and their infectivity is titered.

-

MT4-LTR-EGFP cells, which express green fluorescent protein (GFP) upon HIV infection, are seeded in 384-well plates.[4]

-

Serial dilutions of this compound are added to the wells.

-

A standardized amount of the recombinant virus is then added to each well.

-

-

Data Analysis:

-

After a set incubation period, the percentage of GFP-expressing cells is quantified by flow cytometry.[5]

-

The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of infected cells against the drug concentration.

-

Resistance is reported as the fold-change in IC50 for the patient-derived virus compared to a wild-type reference virus. A fold-change of ≥4 is typically considered indicative of resistance.[2]

-

Colorimetric HIV-1 Reverse Transcriptase Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.

Methodology:

-

Reaction Setup:

-

The assay is performed in a 96-well microtiter plate pre-coated with streptavidin.[6]

-

A reaction mixture is prepared containing a template/primer (e.g., poly(A) x oligo(dT)15), digoxigenin (DIG)- and biotin-labeled dUTP, and other dNTPs in a reaction buffer.

-

Purified recombinant HIV-1 RT enzyme is incubated with various concentrations of this compound for 1 hour at 37°C.[6]

-

-

Reverse Transcription Reaction: The reaction mixture is added to the enzyme-inhibitor mix, and the plate is incubated for 1 hour at 37°C to allow for the synthesis of a DIG- and biotin-labeled DNA strand.

-

Detection:

-

Data Analysis:

-

The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 405 nm).[6]

-

The absorbance is directly proportional to the RT activity.

-

The IC50 value is determined by plotting the percentage of RT inhibition against the concentration of this compound.

-

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound Inhibition of HIV-1 Reverse Transcriptase.

Experimental Workflow for Antiviral Susceptibility Testing

Caption: Workflow of the Recombinant Virus Assay for Drug Susceptibility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Patterns of Resistance and Cross-Resistance to Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibitors in Patients Treated with the Nonnucleoside Reverse Transcriptase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. karger.com [karger.com]

- 5. Novel Recombinant Virus Assay for Measuring Susceptibility of Human Immunodeficiency Virus Type 1 Group M Subtypes To Clinically Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4.5. HIV-1 RT Assay [bio-protocol.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Loviride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Loviride. It includes detailed experimental methodologies for key assays and visual representations of its mechanism of action and experimental workflows to support further research and development efforts in the field of antiviral drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the α-anilinophenylacetamide (α-APA) class of compounds.[1] It was investigated for the treatment of HIV-1 infection but did not receive marketing approval due to issues with potency and the development of drug resistance.[2]

Chemical Name: 2-[(2-Acetyl-5-methylphenyl)amino]-2-(2,6-dichlorophenyl)acetamide[2][3] CAS Number: 147362-57-0[2][3] Synonyms: R 89439, Loveride[2][3]

The chemical structure of this compound is presented below:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆Cl₂N₂O₂ | [2][3] |

| Molecular Weight | 351.23 g/mol | [2][3] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO. Moderate solubility in organic solvents and relatively low solubility in water. | [4][5] |

| pKa (Predicted) | 15.01 ± 0.50 | [6] |

| XLogP3-AA (Predicted) | 4.4 | [7] |

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind to the active site of the enzyme, NNRTIs like this compound bind to an allosteric pocket on the p66 subunit of the enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA into DNA, thus halting the viral replication process.[3]

Biological Activity and Resistance

This compound has demonstrated in vitro activity against wild-type HIV-1. However, its clinical development was halted due to insufficient potency and the rapid emergence of drug-resistant viral strains.

Table 2: In Vitro Antiviral Activity of this compound

| Parameter | Virus Strain | Cell Line | Value | Reference |

| IC₅₀ | HIV-1 Reverse Transcriptase | - | 0.3 µM | [1] |

| EC₅₀ | HIV-1 (IIIB) | MT-4 | 0.01 µM | [1] |

| EC₅₀ | HIV-2 (ROD) | MT-4 | 85.5 µM | [1] |

| EC₅₀ | HIV-2 (EHO) | MT-4 | 7.4 µM | [1] |

| EC₅₀ | SIV (mac251) | MT-4 | 11.4 µM | [1] |

| EC₅₀ | SIV (agm3) | MT-4 | 28.5 µM | [1] |

| EC₅₀ | SIV (mndGB1) | MT-4 | 57.0 µM | [1] |

The primary mutation associated with this compound resistance is the K103N substitution in the reverse transcriptase enzyme. This mutation reduces the binding affinity of this compound and other NNRTIs to the allosteric pocket, leading to cross-resistance within this drug class.

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Scheme:

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a generic method for determining the in vitro inhibitory activity of a compound against HIV-1 reverse transcriptase. Commercially available kits are often used for this purpose.

Principle: The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a DNA strand synthesized by HIV-1 RT using a template/primer. The amount of incorporated label is quantified and is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Template/primer (e.g., poly(rA)/oligo(dT))

-

Labeled dNTP (e.g., Digoxigenin-dUTP)

-

Unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)

-

Reaction buffer

-

Test compound (this compound) and control inhibitor (e.g., Nevirapine)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and control inhibitor.

-

In a microplate, add the reaction buffer, template/primer, and the test compound or control.

-

Add the HIV-1 RT enzyme to each well and incubate to allow for binding.

-

Initiate the reaction by adding the mixture of labeled and unlabeled dNTPs.

-

Incubate the plate to allow for DNA synthesis.

-

Stop the reaction and quantify the amount of incorporated label using a suitable detection method (e.g., ELISA-based colorimetric detection).

-

Calculate the 50% inhibitory concentration (IC₅₀) value from the dose-response curve.

Antiviral Activity and Cytotoxicity Assay (MTT Assay)

This assay determines the ability of a compound to inhibit the cytopathic effect of HIV in a cell culture and also assesses the compound's toxicity to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MT-4 cells (or other susceptible cell line)

-

HIV-1 viral stock

-

Complete culture medium

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Antiviral Assay: a. Seed MT-4 cells in a 96-well plate. b. Add serial dilutions of the test compound. c. Infect the cells with a pre-titered amount of HIV-1. d. Incubate the plate for 5 days.

-

Cytotoxicity Assay: a. Seed MT-4 cells in a separate 96-well plate. b. Add serial dilutions of the test compound (without virus). c. Incubate the plate for 5 days.

-

MTT Staining: a. After the incubation period, add MTT solution to each well and incubate for 4 hours. b. Remove the medium and add solubilization buffer to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for both the antiviral and cytotoxicity assays. b. Determine the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the respective dose-response curves. c. Calculate the Selectivity Index (SI) as CC₅₀/EC₅₀.

Caco-2 Permeability Assay

This in vitro assay is used to predict the intestinal permeability of a drug candidate.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions when cultured on a semi-permeable membrane, mimicking the intestinal epithelial barrier. The transport of a compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

-

Caco-2 cells

-

Transwell inserts with semi-permeable membranes

-

Culture medium

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Test compound (this compound)

-

Analytical method for quantification (e.g., LC-MS/MS)

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Wash the cell monolayers with transport buffer.

-

Add the test compound to the donor chamber (apical for A-B transport, basolateral for B-A transport).

-

At specified time points, collect samples from the receiver chamber.

-

Quantify the concentration of the test compound in the samples using a validated analytical method.

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

References

- 1. Evolution of anti-HIV drug candidates. Part 1: From alpha-anilinophenylacetamide (alpha-APA) to imidoyl thiourea (ITU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Alpha-(2,6-dichlorophenyl)-alpha-(2-acetyl-5-methylanilino)acetamide | C17H16Cl2N2O2 | CID 449080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

Early Clinical Trial Data for Loviride: A Technical Guide

An In-depth Analysis of a Non-Nucleoside Reverse Transcriptase Inhibitor

This technical guide provides a comprehensive overview of the early clinical trial data for Loviride (R 89439), a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1 infection. Although this compound did not receive marketing approval due to limited potency, the data from its clinical development program offer valuable insights for researchers, scientists, and drug development professionals in the field of antiretroviral therapy.[1] This document summarizes quantitative data from key clinical trials, details experimental protocols, and visualizes the drug's mechanism of action and the workflow of its clinical evaluation.

Executive Summary

This compound is an NNRTI that inhibits the activity of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.[2][3][4][5][6] It reached Phase II and III clinical trials in the late 1990s, where it was evaluated in combination with other antiretroviral agents.[1] The primary focus of this guide is the data from two pivotal studies: the CAESAR trial and the AVANTI 1 trial. These trials assessed the efficacy and safety of this compound in both treatment-experienced and treatment-naïve HIV-1 infected patients. A significant challenge observed during its clinical development was the emergence of drug resistance, particularly the K103N mutation in the reverse transcriptase enzyme, which confers cross-resistance to other NNRTIs.[1]

Mechanism of Action and Resistance

This compound, like other NNRTIs, binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA. This is a non-competitive inhibition mechanism, as the binding site is distinct from the active site of the enzyme.

Early Clinical Trial Data

The following sections present the available quantitative data and experimental protocols from the key early clinical trials of this compound.

AVANTI 1 Trial

The AVANTI 1 trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of adding this compound to a dual-nucleoside reverse transcriptase inhibitor (NRTI) regimen in antiretroviral-naïve HIV-1-infected patients.

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Patient Population: 106 antiretroviral-naïve HIV-1-infected patients.

-

Treatment Arms:

-

Arm 1: Zidovudine (200 mg three times daily) + Lamivudine (300 mg twice daily) + Placebo.

-

Arm 2: Zidovudine (200 mg three times daily) + Lamivudine (300 mg twice daily) + this compound (100 mg three times daily).

-

-

Duration: 52 weeks.

-

Primary Endpoints: Change in plasma HIV-1 RNA levels.

-

Secondary Endpoints: Change in CD4+ T-cell counts, safety, and tolerability.

| Outcome | Zidovudine + Lamivudine (n=53) | Zidovudine + Lamivudine + this compound (n=53) | p-value |

| Median CD4 Cell Count Increase at Week 52 (cells/mm³) | 70 | 124 | 0.06 |

No quantitative data on viral load reduction was available in the reviewed literature.

Both treatment regimens were reported to be well-tolerated. Specific adverse event data with frequencies were not detailed in the available literature.

CAESAR Trial

The CAESAR (Canada, Australia, Europe, South Africa) trial was a large, randomized, double-blind, placebo-controlled study that investigated the benefit of adding lamivudine, with or without this compound, to existing zidovudine-containing antiretroviral regimens in HIV-1-infected patients with moderate immunodeficiency.

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Patient Population: 1895 HIV-1-infected patients with CD4+ T-cell counts between 25 and 250 cells/mm³.

-

Treatment Arms:

-

Arm 1: Existing Zidovudine-containing regimen + Placebo.

-

Arm 2: Existing Zidovudine-containing regimen + Lamivudine.

-

Arm 3: Existing Zidovudine-containing regimen + Lamivudine + this compound.

-

-

Primary Endpoint: Progression to a new AIDS-defining event or death.

Detailed quantitative efficacy and safety data from the CAESAR trial, particularly the specific rates of disease progression or death and adverse event frequencies in the this compound-containing arm, were not available in the public domain literature reviewed for this guide.

Pharmacokinetic Data

A comprehensive search for Phase I clinical trial data detailing the pharmacokinetic profile of this compound in healthy volunteers or HIV-infected patients did not yield specific quantitative parameters such as Cmax, Tmax, AUC, or half-life.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), their discovery, development, and use in the treatment of HIV-1 infection: a review of the last 20 years (1989-2009) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]

- 5. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Interaction of Loviride with HIV-1 Reverse Transcriptase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Loviride is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that exhibits potent activity against human immunodeficiency virus type 1 (HIV-1). This document provides a comprehensive technical overview of the molecular interactions between this compound and its target, the HIV-1 reverse transcriptase (RT). It delves into the mechanism of action, presents quantitative inhibitory data, details relevant experimental protocols, and discusses the structural basis of drug resistance. This guide is intended to serve as a resource for researchers engaged in the study of HIV-1 therapeutics and the development of novel antiretroviral agents.

Mechanism of Action: Allosteric Inhibition

This compound functions as a non-competitive inhibitor of HIV-1 RT.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates (dNTPs) at the polymerase active site, this compound binds to a distinct, allosteric site on the p66 subunit of the enzyme.[1] This site, known as the NNRTI binding pocket (NNIBP), is a hydrophobic pocket located approximately 10 Å from the catalytic site.[1][2]

The binding of this compound to the NNIBP induces a conformational change in the three-dimensional structure of HIV-1 RT.[2] This structural alteration, particularly involving the "thumb" and "fingers" subdomains, results in the hyper-extension of the thumb subdomain and distortion of the dNTP binding site.[2] Consequently, the enzyme's ability to efficiently bind and polymerize DNA is significantly impaired, leading to the inhibition of viral replication.[1]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified using various in vitro assays, primarily determining its 50% inhibitory concentration (IC50) and 50% effective concentration (EC50). These values are crucial for comparing its efficacy against wild-type and mutant strains of HIV-1.

Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type and Mutant HIV-1

| HIV-1 Strain/RT Variant | Assay Type | Parameter | Value (µM) | Fold Change vs. Wild-Type |

| Wild-Type (HXB2) | Recombinant Virus | IC50 | 0.0165 - 0.065 | - |

| K103N Mutant | Recombinant Virus | IC50 | Varies (e.g., 49.23 in a clinical isolate with K103N/K238T) | High |

| Y181C Mutant | Recombinant Virus | IC50 | Varies (e.g., 9.27 in a clinical isolate) | ~142-562 |

| Wild-Type HIV-1 | Enzyme Inhibition | IC50 | 0.3 | - |

Data compiled from multiple sources. Fold change can vary significantly depending on the specific mutations and the assay system used.

Table 2: Antiviral Activity of this compound against Different Viral Strains

| Virus | Cell Line | Parameter | Value (µM) |

| HIV-1 (IIIB) | MT-4 | EC50 | 0.01 |

| HIV-2 (ROD) | MT-4 | EC50 | 85.5 |

| HIV-2 (EHO) | MT-4 | EC50 | 7.4 |

| SIV (mac251) | MT-4 | EC50 | 11.4 |

| SIV (agm3) | MT-4 | EC50 | 28.5 |

| SIV (mndGB1) | MT-4 | EC50 | 57.0 |

Data indicates this compound is significantly more potent against HIV-1 than HIV-2 or SIV strains.

Experimental Protocols

The characterization of this compound's interaction with HIV-1 RT involves a range of biochemical and virological assays. Below are detailed methodologies for key experiments.

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.

Principle: The assay quantifies the incorporation of a radiolabeled or biotinylated deoxynucleotide triphosphate (dNTP) into a synthetic template-primer by recombinant HIV-1 RT. The reduction in incorporation in the presence of the inhibitor is a measure of its potency.

Materials:

-

Recombinant HIV-1 RT

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP or Biotin-dUTP

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Scintillation fluid or Streptavidin-coated plates and detection reagents

-

Glass fiber filters or 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

-

Add the this compound dilutions to the respective wells. Include a no-inhibitor control (DMSO vehicle) and a background control (no enzyme).

-

Initiate the reaction by adding a pre-determined concentration of recombinant HIV-1 RT to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid or EDTA).

-

Transfer the reaction mixtures to glass fiber filters and wash to remove unincorporated [³H]-dTTP.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Recombinant Virus Assay for Drug Susceptibility

This cell-based assay determines the concentration of a drug required to inhibit viral replication by 50% in a single replication cycle.

Principle: A recombinant virus is generated where the reverse transcriptase coding region from a patient's virus is inserted into a standard laboratory proviral clone that lacks its own RT gene. This allows for the assessment of the drug's efficacy against the patient-derived RT in a standardized background.

Materials:

-

HIV-1 proviral DNA with a deleted RT gene (e.g., pHIVΔRT)

-

Patient-derived plasma or peripheral blood mononuclear cells (PBMCs)

-

PCR primers for amplifying the RT gene

-

Host cells for transfection and infection (e.g., MT-4 cells or U87.CD4.CCR5.CXCR4 cells)

-

Cell culture medium and supplements

-

This compound stock solution

-

p24 antigen ELISA kit or a reporter gene system (e.g., luciferase)

Procedure:

-

Extract viral RNA from patient plasma and perform RT-PCR to amplify the RT coding sequence.

-

Co-transfect host cells with the amplified patient-derived RT PCR product and the RT-deleted proviral DNA.

-

Homologous recombination within the cells generates infectious recombinant virus containing the patient's RT gene.

-

Harvest the virus-containing supernatant and determine the viral titer.

-

Seed target cells in a 96-well plate and infect them with the recombinant virus in the presence of serial dilutions of this compound.

-

Culture the cells for a period that allows for a single round of replication (e.g., 3-4 days).

-

Quantify viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA or by measuring reporter gene expression.

-

Calculate the percent inhibition of viral replication for each drug concentration.

-

Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration.

Structural Basis of Interaction and Drug Resistance

The crystal structure of this compound in complex with HIV-1 RT (PDB ID: 1HQU) provides a detailed view of its binding mode and the molecular basis of its inhibitory activity.[3]

This compound Binding Pocket Interactions

This compound binds within the hydrophobic NNIBP, making extensive contacts with several key amino acid residues. These interactions are primarily hydrophobic and van der Waals forces, with some potential for hydrogen bonding. Key residues that form the NNIBP and interact with NNRTIs include:

-

Entrance: K101, K103, E138

-

Main Pocket: L100, V106, V179, Y181, Y188, G190, F227, W229, L234

The binding of this compound stabilizes the "open" conformation of the enzyme, which is catalytically less competent.

Mechanisms of Resistance

The primary mechanism of resistance to this compound involves mutations in the amino acid residues lining the NNIBP. These mutations can reduce the binding affinity of the inhibitor through steric hindrance or the loss of favorable interactions. The most clinically significant mutations conferring resistance to this compound are K103N and Y181C.[1]

-

K103N Mutation: The substitution of lysine (K) with asparagine (N) at position 103 is a common NNRTI resistance mutation.[1] This mutation does not directly contact the inhibitor but is located at the entrance of the binding pocket. The K103N mutation is thought to increase the rigidity of the pocket entrance, thereby slowing the rate of inhibitor binding and reducing its overall effectiveness.

-

Y181C Mutation: The replacement of tyrosine (Y) with cysteine (C) at position 181 directly impacts the binding of this compound.[1] Tyrosine 181 is a critical residue within the pocket, and its aromatic ring forms favorable π-π stacking interactions with the inhibitor. The smaller cysteine residue at this position eliminates these crucial interactions, leading to a significant decrease in binding affinity and high-level drug resistance.[1]

Conclusion

This compound is a potent NNRTI that effectively inhibits HIV-1 RT through an allosteric mechanism. Its interaction with the NNIBP has been well-characterized, providing a structural basis for its inhibitory activity. However, the emergence of drug resistance mutations, particularly K103N and Y181C, highlights the challenge in maintaining the long-term efficacy of this class of inhibitors. The detailed understanding of this compound's mechanism of action, its quantitative inhibitory profile, and the structural basis of resistance provides a valuable framework for the rational design of next-generation NNRTIs with improved resistance profiles.

References

- 1. Patterns of Resistance and Cross-Resistance to Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibitors in Patients Treated with the Nonnucleoside Reverse Transcriptase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

The Role of Loviride in Historical HIV Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Loviride, a non-nucleoside reverse transcriptase inhibitor (NNRTI), and its historical significance in the field of HIV research. While this compound did not achieve marketing approval due to issues with potency, its investigation yielded crucial insights into the mechanisms of NNRTI action, the development of drug resistance, and the strategic design of combination antiretroviral therapies.[1] This document details the biochemical and virological properties of this compound, summarizes key clinical trial data, and outlines the experimental protocols that were instrumental in its evaluation.

Mechanism of Action and In Vitro Activity

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into double-stranded DNA.[2][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme but rather to an allosteric, hydrophobic pocket located near the polymerase active site.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[4]

In Vitro Efficacy

This compound demonstrated inhibitory activity against HIV-1 in various in vitro systems. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound against wild-type HIV-1 and other retroviruses.

| Assay Type | Target | IC50 (µM) | Reference |

| Enzyme Inhibition Assay | HIV-1 Reverse Transcriptase | 0.3 | [2][3] |

| Cell Line | Virus Strain | EC50 (µM) | Reference |

| MT-4 | HIV-1 (IIIB) | 0.01 | [2] |

| MT-4 | HIV-2 (ROD) | 85.5 | [2] |

| MT-4 | HIV-2 (EHO) | 7.4 | [2] |

| MT-4 | SIV (mac251) | 11.4 | [2] |

| MT-4 | SIV (agm3) | 28.5 | [2] |

| MT-4 | SIV (mndGB1) | 57.0 | [2] |

HIV-1 Resistance to this compound

A significant challenge observed during the clinical development of this compound was the rapid emergence of drug-resistant HIV-1 strains.[5] The primary mutations associated with this compound resistance occur within the NNRTI-binding pocket of the reverse transcriptase enzyme.

Key Resistance Mutations

The most frequently observed mutation conferring resistance to this compound is K103N .[4][5] This mutation, a substitution of lysine (K) to asparagine (N) at codon 103, reduces the binding affinity of this compound and other NNRTIs to the reverse transcriptase.[4] Another significant mutation is Y181C , a change from tyrosine (Y) to cysteine (C) at codon 181.[5] The presence of these mutations leads to a substantial increase in the IC50 values for this compound.

| Mutation(s) | Fold Resistance (IC50 increase) | IC50 (µM) | Reference |

| K103N | - | - | [5] |

| Y181C | 562-fold | 9.28 | [5] |

| K103N + K238T | 2,983-fold | 49.23 | [5] |

Cross-Resistance

The development of resistance to this compound often resulted in cross-resistance to other NNRTIs, a critical consideration in antiretroviral therapy. However, the extent of cross-resistance varied depending on the specific mutation and the NNRTI. For instance, the Y181C mutation conferred high-level resistance to this compound and delavirdine but retained sensitivity to efavirenz and HBY-097.[5]

| This compound-Resistant Mutation(s) | NNRTI | Fold Resistance | Reference |

| K103N | Nevirapine | High | [5] |

| K103N | Delavirdine | High | [5] |

| K103N | Efavirenz | Low to High | [5] |

| Y181C | Delavirdine | 39.2-fold | [5] |

| Y181C | Efavirenz | Sensitive | [5] |

| Y181C | HBY-097 | 2.6-fold | [5] |

| Y181C | Tivirapine | 4-fold | [5] |

Clinical Trials and Historical Context

This compound was evaluated in several Phase III clinical trials in the late 1990s, most notably the CAESAR and AVANTI studies. These trials provided valuable data on the efficacy and limitations of this compound in combination therapy.[1]

The CAESAR Trial

The CAESAR (Canada, Australia, Europe, South Africa) trial was a randomized, double-blind, placebo-controlled study that assessed the addition of lamivudine or lamivudine plus this compound to existing zidovudine-containing regimens. The study was terminated early due to a significant reduction in disease progression or death in the lamivudine-containing arms.

| Treatment Arm | Number of Patients | Progression to AIDS or Death (%) | Relative Hazard |

| Placebo | 471 | 20% | - |

| Lamivudine | 907 | 9% | 0.42 |

| Lamivudine + this compound | 462 | 9% | 0.42 |

The AVANTI 1 Trial

The AVANTI 1 trial was a randomized, double-blind, placebo-controlled study that compared the efficacy of zidovudine plus lamivudine with zidovudine plus lamivudine plus this compound in antiretroviral-naive patients.

| Treatment Arm | Median CD4 Cell Count Increase at Week 52 (cells/mm³) | Log10 Plasma HIV-1 RNA Reduction (AUCMB) | Reference |

| Zidovudine + Lamivudine | 70 | - | [5] |

| Zidovudine + Lamivudine + this compound | 124 | Statistically significant difference in favor of the this compound arm (P = 0.022) | [5] |

Experimental Protocols

The evaluation of this compound and other NNRTIs relied on a set of standardized and specialized experimental protocols. The following sections provide detailed methodologies for key assays.

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.

Materials:

-

Purified recombinant HIV-1 reverse transcriptase

-

Poly(rA)-oligo(dT)18 template-primer (biotinylated on the 5'-end of the oligo(dT)18)

-

[³H]TTP (tritiated thymidine triphosphate)

-

Reaction buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)

-

EDTA (0.5 M) for quenching the reaction

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Test compound (this compound) at various concentrations

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, poly(rA)-oligo(dT)18 template-primer, and [³H]TTP.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding the purified HIV-1 RT enzyme.

-

Incubate the reaction at 37°C for 20 minutes.

-

Stop the reaction by adding 0.5 M EDTA.

-

Add streptavidin-coated SPA beads to each reaction. The biotinylated primer-template will bind to the beads.

-

Measure the incorporation of [³H]TTP into the newly synthesized DNA strand using a scintillation counter.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration.[6]

MT-4 Cell-Based Antiviral Activity Assay

This cell-based assay assesses the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Materials:

-

MT-4 cells (a human T-cell line highly susceptible to HIV-1 infection)

-

HIV-1 viral stock (e.g., IIIB strain)

-

Culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics)

-

Test compound (this compound) at various concentrations

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for assessing cell viability

Procedure:

-

Seed MT-4 cells in a 96-well microtiter plate.

-

Add serial dilutions of this compound to the wells.

-

Infect the cells with a standardized amount of HIV-1.

-

Include control wells with uninfected cells and infected cells without the drug.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

-

After the incubation period, add MTT reagent to all wells and incubate for a further 4 hours. The MTT is converted to a colored formazan product by viable cells.

-

Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the 50% effective concentration (EC50), the concentration of the drug that protects 50% of the cells from the cytopathic effect of the virus.[3][7][8]

Recombinant Virus Assay for Drug Susceptibility

This assay is used to determine the phenotypic drug susceptibility of HIV-1 isolates from patients by creating recombinant viruses containing the patient-derived reverse transcriptase gene.

Materials:

-

Patient plasma sample containing HIV-1 RNA

-

A proviral DNA clone of HIV-1 with the reverse transcriptase gene deleted (e.g., pHIVΔRT)

-

Primers for RT-PCR amplification of the patient's viral RT gene

-

HIV-permissive cell line for transfection (e.g., MT-2 cells)

-

Test compound (this compound) at various concentrations

Procedure:

-

Extract viral RNA from the patient's plasma.

-

Amplify the reverse transcriptase coding region using RT-PCR.

-

Co-transfect a permissive cell line with the amplified patient-derived RT gene and the RT-deleted proviral DNA clone.

-

Homologous recombination within the transfected cells generates infectious recombinant viruses carrying the patient's RT gene.

-

Harvest the resulting recombinant virus stock.

-

Determine the drug susceptibility of the recombinant virus using a cell-based assay (as described in 4.2) with varying concentrations of this compound.

-

Calculate the fold-change in IC50 compared to a wild-type reference virus to determine the level of resistance.[9][10]

Genotypic Resistance Testing

Genotypic assays are used to identify specific mutations in the HIV-1 genome that are associated with drug resistance.

Materials:

-

Patient plasma sample containing HIV-1 RNA

-

RNA extraction kit

-

RT-PCR and nested PCR reagents

-

Primers targeting the reverse transcriptase gene

-

DNA sequencing reagents and equipment

Procedure:

-

Extract viral RNA from the patient's plasma.

-

Perform RT-PCR to convert the viral RNA into cDNA and amplify the reverse transcriptase gene. A nested PCR may be used to increase the yield of the target DNA.

-

Purify the PCR product.

-

Sequence the amplified DNA of the reverse transcriptase gene.

-

Compare the patient's viral sequence to a wild-type reference sequence to identify mutations.

-

Interpret the identified mutations using a drug resistance database (e.g., Stanford University HIV Drug Resistance Database) to predict the level of resistance to various antiretroviral drugs, including this compound.[2][11][12][13][14][15]

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to the action of and resistance to this compound.

Caption: Mechanism of this compound action on HIV-1 Reverse Transcriptase.

Caption: Development of HIV-1 resistance to this compound under selective pressure.

Caption: Workflow for Genotypic Resistance Testing.

Conclusion

Although this compound was never commercialized, its role in the history of HIV research is undeniable. The studies conducted on this compound provided a deeper understanding of the molecular interactions between NNRTIs and HIV-1 reverse transcriptase. Furthermore, the challenges encountered with this compound, particularly the rapid emergence of resistance, underscored the critical importance of combination therapy and resistance monitoring in the management of HIV-1 infection. The experimental methodologies developed and refined during the evaluation of this compound have become standard tools in the ongoing development of new and more potent antiretroviral agents.

References

- 1. Initiation of antiretroviral therapy at high CD4+ cell counts is associated with positive treatment outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Patterns of Resistance and Cross-Resistance to Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibitors in Patients Treated with the Nonnucleoside Reverse Transcriptase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recombinant virus assay: a rapid, phenotypic assay for assessment of drug susceptibility of human immunodeficiency virus type 1 isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Genotypic Testing for Human Immunodeficiency Virus Type 1 Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1901 - HIV 1 Genotypic Drug Resistance Sequencing | Clinical | Eurofins-Viracor [eurofins-viracor.com]

- 13. HIV-1 Drug Resistance Mutations: Potential Applications for Point-of-Care Genotypic Resistance Testing | PLOS One [journals.plos.org]

- 14. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 15. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Assay for Loviride, an HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loviride is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been evaluated for its efficacy against the human immunodeficiency virus type 1 (HIV-1). As with other NNRTIs, this compound exerts its antiviral activity by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the viral replication cycle.[1] These application notes provide detailed protocols for in vitro assays to determine the potency and mechanism of action of this compound and other NNRTI candidates. The protocols described include a cell-based HIV-1 infectivity assay using a reporter gene system and a biochemical assay to measure the direct inhibition of reverse transcriptase activity.

Data Presentation

The following tables summarize the in vitro efficacy of this compound against wild-type and mutant strains of HIV-1. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are presented to provide a quantitative measure of the compound's potency.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Virus Strain | Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| HIV-1 (IIIB) | MT-4 | Antiviral Activity | EC50 | 0.01 | [2] |

| HIV-1 (Wild-Type) | Recombinant | Phenotypic Resistance | IC50 | 0.0165 - 0.065 | [3] |

| HIV-1 (NNRTI Resistant) | MT-4 | Cytopathic Effect | IC50 | > 10 | [2] |

| HIV-2 (ROD) | MT-4 | Cytopathic Effect | EC50 | 85.5 | [2] |

| HIV-2 (EHO) | MT-4 | Cytopathic Effect | EC50 | 7.4 | [2] |

| SIV (mac251) | MT-4 | Cytopathic Effect | EC50 | 11.4 | [2] |

| SIV (agm3) | MT-4 | Cytopathic Effect | EC50 | 28.5 | [2] |

| SIV (mndGB1) | MT-4 | Cytopathic Effect | EC50 | 57.0 | [2] |

Table 2: Phenotypic Resistance of Clinical HIV-1 Isolates to this compound

| Isolate Characteristics | Parameter | Value Range (µM) | Reference |

| This compound-Resistant Clinical Samples | IC50 | 0.0187 - 49.225 | [3] |

| Isolate with K103N Mutation | IC50 | - | [3] |

| Isolate with Y181C Mutation | IC50 | - | [3] |

Signaling Pathway and Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket located approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, which distorts the catalytic site and limits the mobility of the "thumb" subdomain, thereby inhibiting DNA polymerization.

Caption: this compound allosterically inhibits HIV-1 reverse transcriptase.

Experimental Protocols

Cell-Based HIV-1 Infectivity Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit HIV-1 infection in a cell-based system. The TZM-bl cell line, which expresses CD4, CCR5, and CXCR4 and contains an integrated luciferase gene under the control of the HIV-1 LTR promoter, is commonly used.

Materials:

-

TZM-bl cells

-

Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

-

HIV-1 virus stock (e.g., NL4-3)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-